2-Methylisoquinoline-1,3,4(2H)-trione is a nitrogen-containing heterocyclic compound with the molecular formula . It belongs to the isoquinoline family, characterized by a fused bicyclic structure comprising a benzene ring and a pyridine-like ring. The compound specifically features three carbonyl groups, which contribute to its chemical reactivity and biological activity. The presence of the methyl group at the second position of the isoquinoline ring enhances its structural complexity and potential applications in various fields.
2-Methylisoquinoline-1,3,4(2H)-trione exhibits notable biological activities:
The synthesis of 2-methylisoquinoline-1,3,4(2H)-trione typically involves several steps:
The unique properties of 2-methylisoquinoline-1,3,4(2H)-trione lend themselves to various applications:
Interaction studies involving 2-methylisoquinoline-1,3,4(2H)-trione have revealed important insights into its reactivity and potential biological interactions:
Several compounds share structural similarities with 2-methylisoquinoline-1,3,4(2H)-trione. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Methylisoquinoline-1,3-dione | Lacks one carbonyl group compared to 2-methyl derivative. | |
6-Methylisoquinoline-1,3-dione | Features a methyl group at a different position affecting reactivity. | |
4-Hydroxyisoquinoline-1,3-dione | Contains a hydroxyl group influencing solubility and biological activity. | |
Isoquinoline-1,3-dione | A simpler structure that lacks additional methyl or hydroxyl groups. |
These compounds illustrate the diversity within the isoquinoline family while highlighting the unique characteristics of 2-methylisoquinoline-1,3,4(2H)-trione that stem from its specific functional groups and structural arrangement.